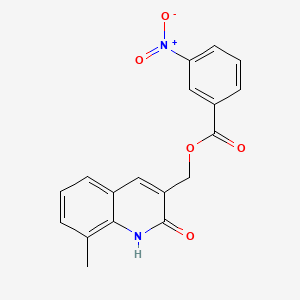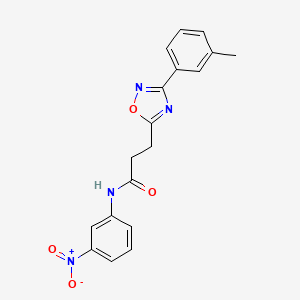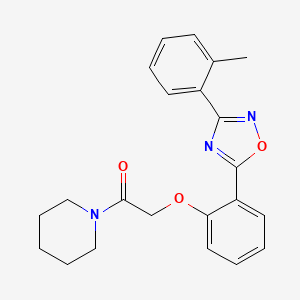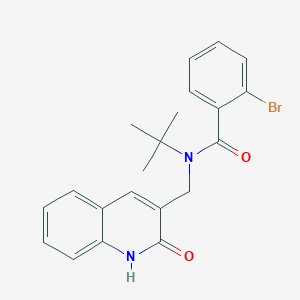
2-bromo-N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a potent inhibitor of certain enzymes and has been found to have potential applications in the treatment of various diseases. In
Mechanism of Action
The mechanism of action of 2-bromo-N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves the inhibition of monoamine oxidase and acetylcholinesterase enzymes. Monoamine oxidase is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of this enzyme leads to an increase in the levels of these neurotransmitters, which can improve mood and cognitive function. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in memory and learning. Inhibition of this enzyme can improve cognitive function and memory.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Inhibition of monoamine oxidase and acetylcholinesterase can lead to an increase in the levels of neurotransmitters such as dopamine, serotonin, and acetylcholine, which can improve mood, cognitive function, and memory. This compound has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 2-bromo-N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in lab experiments is its potent inhibitory activity against monoamine oxidase and acetylcholinesterase enzymes. This makes it a useful tool for studying the role of these enzymes in various diseases. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 2-bromo-N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One direction is to explore its potential applications in the treatment of other diseases, such as depression and anxiety disorders. Another direction is to investigate its mechanism of action in more detail, including its effects on other enzymes and neurotransmitters. Additionally, further research is needed to determine the safety and toxicity of this compound in humans.
Synthesis Methods
The synthesis of 2-bromo-N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves several steps. The first step is the synthesis of 2-hydroxyquinoline-3-carboxaldehyde, which is then reacted with tert-butylamine to form 2-tert-butylaminoquinoline-3-carboxaldehyde. This compound is then reacted with 2-bromo-N-(tert-butyl)benzamide to form the final product, this compound.
Scientific Research Applications
2-bromo-N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound is a potent inhibitor of certain enzymes, including monoamine oxidase and acetylcholinesterase, which are involved in the development and progression of these diseases.
properties
IUPAC Name |
2-bromo-N-tert-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2/c1-21(2,3)24(20(26)16-9-5-6-10-17(16)22)13-15-12-14-8-4-7-11-18(14)23-19(15)25/h4-12H,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJMETPMRVYAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

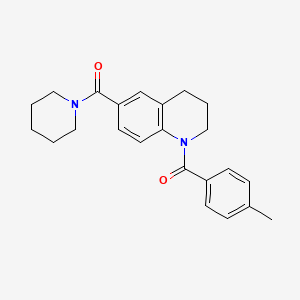


![4-((1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7698322.png)
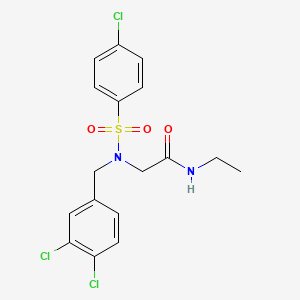

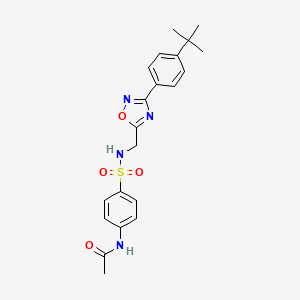

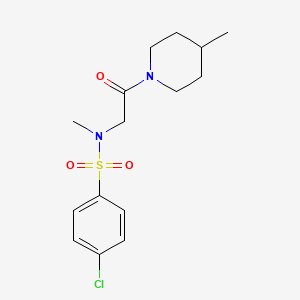
![N-(benzo[d][1,3]dioxol-5-yl)-4-methoxy-3-(N-methylsulfamoyl)benzamide](/img/structure/B7698339.png)
